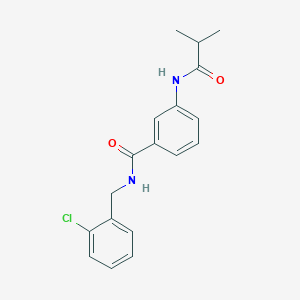![molecular formula C18H20N4O3 B5761050 N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. In
Applications De Recherche Scientifique
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research, where this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where it has been shown to have neuroprotective effects.
Mécanisme D'action
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide works by inhibiting the activity of CK2, which is a protein kinase that plays a key role in a variety of cellular processes. CK2 has been implicated in the regulation of cell proliferation, apoptosis, and DNA repair. By inhibiting the activity of CK2, this compound can disrupt these cellular processes, leading to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce the expression of genes involved in tumorigenesis. In neurons, this compound has been shown to protect against oxidative stress and reduce the accumulation of toxic proteins associated with neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. This compound is also relatively stable and can be easily synthesized in high purity and yield. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are a number of future directions for research on N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide. One area of research is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in cancer and neurodegenerative diseases. Finally, the role of CK2 in other cellular processes, such as metabolism and signaling, remains an area of active research, and this compound is likely to be a valuable tool for these studies.
Méthodes De Synthèse
The synthesis of N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide involves a multi-step process that begins with the preparation of 2-(4-methyl-1-piperazinyl)phenylamine, followed by the nitration of 3-nitrobenzoyl chloride. The resulting product is then coupled with the amine to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-9-11-21(12-10-20)17-8-3-2-7-16(17)19-18(23)14-5-4-6-15(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSLWVVJTUCSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)




![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)



![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)
![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
